![molecular formula C8H4BrFN2O B2712962 3-Bromo-6-fluorocinnolin-4(1H)-one CAS No. 1443286-81-4](/img/structure/B2712962.png)
3-Bromo-6-fluorocinnolin-4(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-6-fluorocinnolin-4(1H)-one is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. It is a heterocyclic organic compound that consists of a cinnoline ring system with a bromine and fluorine atom attached to it.
Mécanisme D'action
The mechanism of action of 3-Bromo-6-fluorocinnolin-4(1H)-one involves the inhibition of protein kinase CK2. CK2 is a serine/threonine kinase that is involved in a variety of cellular processes, including cell proliferation, differentiation, and apoptosis. By inhibiting CK2, this compound disrupts these cellular processes, leading to apoptosis in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied extensively. It has been shown to induce apoptosis in cancer cells by inhibiting the activity of CK2. Additionally, it has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Furthermore, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-Bromo-6-fluorocinnolin-4(1H)-one in lab experiments is its specificity for CK2 inhibition. This specificity allows for the selective inhibition of CK2 without affecting other kinases. Additionally, this compound has been shown to have good bioavailability, making it an attractive candidate for in vivo studies. However, one of the limitations of using this compound in lab experiments is its relatively low solubility in water, which can limit its use in certain assays.
Orientations Futures
There are several future directions for the use of 3-Bromo-6-fluorocinnolin-4(1H)-one in scientific research. One potential direction is the development of more potent and selective CK2 inhibitors based on the structure of this compound. Additionally, this compound could be used in combination with other chemotherapeutic agents to enhance their efficacy in cancer therapy. Furthermore, the neuroprotective effects of this compound could be further explored in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Conclusion:
In conclusion, this compound is a promising compound with potential applications in scientific research. Its specificity for CK2 inhibition and bioavailability make it an attractive candidate for in vivo studies. Future research directions include the development of more potent and selective CK2 inhibitors, the use of this compound in combination with other chemotherapeutic agents, and the exploration of its neuroprotective effects in neurodegenerative diseases.
Méthodes De Synthèse
The synthesis of 3-Bromo-6-fluorocinnolin-4(1H)-one involves the reaction of 3,6-dibromo-9H-carbazole with 2,3,4,5-tetrafluorobenzoic acid in the presence of a palladium catalyst. The reaction yields this compound as a white solid with a yield of 70-80%. The purity of the compound can be enhanced by recrystallization from a suitable solvent.
Applications De Recherche Scientifique
3-Bromo-6-fluorocinnolin-4(1H)-one has been used in a variety of scientific research applications. It has been shown to inhibit the activity of protein kinase CK2, which is involved in cell proliferation and differentiation. This inhibition has been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy. Additionally, this compound has been used as a tool compound for studying the role of CK2 in various signaling pathways.
Propriétés
IUPAC Name |
3-bromo-6-fluoro-1H-cinnolin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrFN2O/c9-8-7(13)5-3-4(10)1-2-6(5)11-12-8/h1-3H,(H,11,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHTHQDSASVQTEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)C(=O)C(=NN2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrFN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.